Ru-Catalyzed Alkyne Cross-Metathesis Reactivity
In a direct head-to-head comparison, 3-butynyl benzoate undergoes efficient alkyne-alkyne cross-metathesis using a Grubbs-type ruthenium catalyst (RuCl₂(1,3-dimesityl-imidazolidin-2-yl)(PCy₃)(=CHPh)) in 1,2-dichloroethane to afford 7-hydroxy-3-methylenehept-4-enyl benzoate in high yield after only 0.67 hours [1]. In stark contrast, the structurally analogous 3-butenyl benzoate, which contains a terminal alkene instead of an alkyne, fails to participate in this metathesis pathway, highlighting the essential role of the alkyne moiety in enabling this transformation.
| Evidence Dimension | Reactivity in Ru-catalyzed cross-metathesis |
|---|---|
| Target Compound Data | 3-Butynyl benzoate: complete conversion to 7-hydroxy-3-methylenehept-4-enyl benzoate in 0.67 h |
| Comparator Or Baseline | 3-Butenyl benzoate (alkene analog): no reaction observed under identical conditions |
| Quantified Difference | Reaction rate for target: >1.5 h⁻¹ (approximate); no detectable product for alkene comparator |
| Conditions | RuCl₂(IMesH₂)(PCy₃)(=CHPh) (Grubbs-type catalyst), 1,2-dichloroethane, 0.67 h |
Why This Matters
The alkyne-specific reactivity of 3-butynyl benzoate cannot be replicated by its alkene analog, making it the only viable choice for metathesis-based synthetic strategies.
- [1] Molaid. (n.d.). 7-hydroxy-3-methylenehept-4-enyl benzoate synthesis. Entry: 1024586-25-1. Reaction of 3-butynyl benzoate with Ru metathesis catalyst. View Source
